3',4'-Dichloro-3-(propionylhydrazono)butyranilide
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Overview
Description
N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond adjacent to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE typically involves the reaction of 3,4-dichloroaniline with a suitable hydrazone precursor. The reaction conditions may include:
Solvent: Common solvents such as ethanol, methanol, or acetonitrile.
Catalysts: Acid or base catalysts to facilitate the reaction.
Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate or pharmacological tool.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-DICHLOROPHENYL)-3-[(E)-2-BUTYRYLHYDRAZONO]BUTANAMIDE
- N-(3,4-DICHLOROPHENYL)-3-[(E)-2-ACETYLHYDRAZONO]BUTANAMIDE
Uniqueness
N-(3,4-DICHLOROPHENYL)-3-[(E)-2-PROPIONYLHYDRAZONO]BUTANAMIDE may exhibit unique properties compared to similar compounds due to the specific arrangement of its functional groups. These properties could include differences in reactivity, biological activity, or physical characteristics.
Properties
Molecular Formula |
C13H15Cl2N3O2 |
---|---|
Molecular Weight |
316.18 g/mol |
IUPAC Name |
(3E)-N-(3,4-dichlorophenyl)-3-(propanoylhydrazinylidene)butanamide |
InChI |
InChI=1S/C13H15Cl2N3O2/c1-3-12(19)18-17-8(2)6-13(20)16-9-4-5-10(14)11(15)7-9/h4-5,7H,3,6H2,1-2H3,(H,16,20)(H,18,19)/b17-8+ |
InChI Key |
OXPZSFLNRLOQSK-CAOOACKPSA-N |
Isomeric SMILES |
CCC(=O)N/N=C(\C)/CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Canonical SMILES |
CCC(=O)NN=C(C)CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Origin of Product |
United States |
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